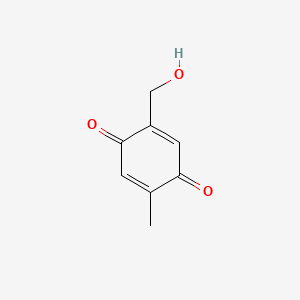

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-

説明

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-: is a derivative of benzoquinone, a class of organic compounds characterized by a six-membered ring with two ketone substitutions. This compound is particularly interesting due to its unique structural features, which include a hydroxymethyl group and a methyl group attached to the quinone ring. These modifications impart distinct chemical and physical properties, making it a valuable subject of study in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- typically involves the oxidation of corresponding hydroquinone derivatives. One common method is the Thiele-Winter acetoxylation, which involves reacting 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to hydroxyhydroquinone derivatives, which are then oxidized to the desired hydroxyquinone compounds .

Industrial Production Methods: Industrial production of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- often employs catalytic oxidation processes. For instance, the oxidation of benzene with hydrogen peroxide over copper-modified titanium silicalite-1 (Cu/TS-1) is a green synthesis method that offers mild reaction conditions and high selectivity .

化学反応の分析

Types of Reactions: p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or chromic acid.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, often involving halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include dihydroxy derivatives, halogenated quinones, and various substituted quinones .

科学的研究の応用

Chemistry

In organic synthesis, p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- serves as a precursor for synthesizing more complex organic molecules. Its unique reactivity allows for various transformations, making it a valuable intermediate in chemical reactions.

Biology and Medicine

The compound has garnered interest in medicinal chemistry due to its significant biological activities:

- Anticancer Activity: Research indicates that p-Benzoquinone derivatives can inhibit cancer cell proliferation by targeting cellular mechanisms such as topoisomerase II inhibition. The cytotoxic effects are often linked to their ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

- Antimicrobial Properties: The compound exhibits antimicrobial effects against various pathogens, suggesting potential for developing new antibacterial agents. Its electrophilic nature enables it to interact with biological nucleophiles such as thiols and amines, which can disrupt protein function and lead to cell death.

Industry

In industrial applications, p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- is utilized in:

- Dyes Production: It acts as an intermediate in synthesizing dyes due to its reactive nature.

- Photographic Developers: The compound is involved in the formulation of photographic chemicals.

- Polymerization Inhibitors: It is used to prevent unwanted polymerization reactions in various chemical processes.

Antiproliferative Effects in Cancer Cells

A study investigating related compounds found that modifications at specific positions on the aromatic ring significantly influenced their activity. Compounds with hydroxymethyl groups showed marked inhibition of mammalian cell growth, suggesting similar potential for p-Benzoquinone derivatives.

Inhibition of Topoisomerase II

Research indicated that the inhibition of topoisomerase II is a crucial mechanism through which these compounds exert their anticancer effects. This suggests that p-Benzoquinone could similarly inhibit this enzyme, leading to disrupted DNA replication in cancer cells .

作用機序

The mechanism of action of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- involves its ability to undergo redox reactions. It can act as an electron acceptor in various biochemical pathways, interacting with molecular targets such as enzymes and proteins. The compound’s quinone structure allows it to participate in electron transfer processes, which are crucial in many biological systems .

類似化合物との比較

1,4-Benzoquinone:

2-Hydroxy-1,4-naphthoquinone:

Uniqueness: The presence of both hydroxymethyl and methyl groups in p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- imparts unique reactivity and biological activity compared to its simpler counterparts. These structural features enhance its solubility, stability, and potential for diverse chemical transformations .

生物活性

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- is a derivative of benzoquinone, characterized by its unique structural features, including both hydroxymethyl and methyl groups. This compound has garnered interest in medicinal chemistry due to its significant biological activities, particularly its potential anti-cancer and anti-microbial properties. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The chemical structure of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- can be represented as follows:

This compound features a six-membered aromatic ring with two ketone groups, which contribute to its reactivity and biological activity. The presence of the hydroxymethyl group enhances its solubility and stability compared to simpler quinones.

Biological Activity Overview

Research indicates that p-Benzoquinone derivatives exhibit various biological activities, including:

- Anticancer Activity: Studies have shown that compounds similar to p-Benzoquinone can inhibit cancer cell proliferation by targeting key cellular mechanisms such as topoisomerase II inhibition . The cytotoxic effects are often linked to their ability to form reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

- Antimicrobial Properties: The compound has been reported to possess antimicrobial effects against various pathogens, making it a candidate for developing new antibacterial agents .

The biological activity of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- is primarily attributed to its electrophilic nature, allowing it to interact with biological nucleophiles such as thiols and amines. This interaction can lead to:

- Alkylation of Proteins: The compound can form covalent bonds with proteins, potentially disrupting their function and leading to cell death.

- Redox Cycling: p-Benzoquinones can undergo redox reactions that produce ROS, contributing to cellular damage and apoptosis in tumor cells .

Case Studies

-

Antiproliferative Effects in Cancer Cells:

A study investigating the antiproliferative effects of benzopsoralens (related compounds) found that modifications at specific positions on the aromatic ring significantly influenced their activity. Compounds with hydroxymethyl groups showed marked inhibition of mammalian cell growth, suggesting similar potential for p-Benzoquinone derivatives . -

Inhibition of Topoisomerase II:

Research on related compounds indicated that the inhibition of topoisomerase II is a crucial mechanism through which these compounds exert their anticancer effects. This suggests that p-Benzoquinone could similarly inhibit this enzyme, leading to disrupted DNA replication in cancer cells .

Comparative Analysis

The following table summarizes the biological activities of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- compared to other benzoquinones:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | Moderate | Yes | Topoisomerase inhibition, ROS |

| 1,4-Benzoquinone | High | Moderate | Alkylation, redox cycling |

| 2-Hydroxy-1,4-naphthoquinone | High | Yes | ROS generation |

特性

IUPAC Name |

2-(hydroxymethyl)-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMPZMNGFXUDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193840 | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40870-52-8 | |

| Record name | 4-Hydroxymethyltoluquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040870528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC186038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYMETHYLTOLUQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S49T0GW9FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。